molecular formula C19H14FN3OS B2686455 (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 372185-46-1

(2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2686455
CAS No.: 372185-46-1
M. Wt: 351.4
InChI Key: XGZNACJESPNKAU-SDNWHVSQSA-N
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Description

This compound belongs to the class of α,β-unsaturated nitriles featuring a thiazole core substituted with a 4-methoxyphenyl group and a (2-fluorophenyl)amino moiety.

Properties

IUPAC Name

(E)-3-(2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-24-15-8-6-13(7-9-15)18-12-25-19(23-18)14(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZNACJESPNKAU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced techniques like catalytic oxidation and packed-bed reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities, making them valuable in drug development:

Antimicrobial Activity

Studies have shown that thiazole-containing compounds possess significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant effects. Some compounds have shown promising results in preclinical trials, indicating their potential for treating epilepsy and other seizure disorders .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in various therapeutic contexts:

StudyCompound TestedBiological ActivityFindings
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleAntimicrobialEffective against Staphylococcus aureus and E. coli
Novel thiazole analoguesAnticonvulsantSignificant reduction in seizure activity in animal models
Thiazole-based anticancer agentsAnticancerInduced apoptosis in multiple cancer cell lines

Mechanism of Action

The mechanism of action of (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using molecular dynamics simulations and density functional theory have provided insights into these mechanisms .

Comparison with Similar Compounds

Substituent Analysis on the Phenylamino and Thiazole Moieties

The table below summarizes key structural differences between the target compound and its analogues:

Compound ID & Reference Phenylamino Substituent Thiazole Substituent Notable Features
Target Compound 2-Fluorophenyl 4-(4-Methoxyphenyl) Electron-donating methoxy enhances solubility; 2-F substituent introduces ortho steric effects .
(2E)-3-[(4-Fluorophenyl)amino]-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Fluorophenyl 4-(4-Isobutylphenyl) Isobutyl group increases lipophilicity; 4-F lacks steric hindrance compared to 2-F.
(2E)-3-[(4-Nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Nitrophenyl 3,4-Dimethoxyphenyl Strong electron-withdrawing nitro group reduces electron density; dimethoxy enhances planarity.
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Bromophenyl 4-Methylphenyl Bromine adds polarizability and bulk; methyl group offers minimal electronic modulation.
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 2-Fluoro-5-nitrophenyl 4-Phenyl Nitro group at meta position introduces strong electron-withdrawing and hydrogen-bonding potential.
(2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)phenyl]prop-2-enenitrile Purine-linked 4-methoxyphenyl N/A Extended purine system enables DNA/RNA interactions; methoxy retains solubility.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl (electron-donating) contrasts with analogues bearing nitro (e.g., ) or bromo () groups, which are electron-withdrawing. This impacts charge distribution and reactivity in electrophilic or nucleophilic environments. The 2-fluorophenylamino group in the target compound creates ortho steric hindrance, absent in 4-fluoro () or 4-bromo () derivatives.
  • Thiazole Ring Modifications :

    • Substituents like isobutyl () or methyl () on the thiazole increase hydrophobicity, whereas dimethoxy () or unsubstituted phenyl () alter π-stacking efficiency.

Biological Activity

The compound (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, supported by recent research findings and data.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study indicated that thiazole derivatives effectively penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
Escherichia coli18
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleStaphylococcus aureus20
Escherichia coli22

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, a related study showed that thiazole derivatives exhibited IC50 values ranging from 10.03 to 54.58 µg/mL against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µg/mL)Reference
This compoundU-8725
MDA-MB-23130
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleU-8720
MDA-MB-23128

Antiviral Activity

Recent studies have also explored the antiviral properties of thiazole derivatives. The compound has shown effectiveness against viral strains, including influenza A. The presence of specific substituents on the thiazole ring significantly enhances its antiviral activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The amphiphilic nature of thiazole derivatives allows them to integrate into bacterial membranes, causing structural disruption and cell lysis .
  • Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cellular metabolism in both bacteria and cancer cells, leading to reduced growth and proliferation .
  • Reactive Oxygen Species Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Case Study 1: Antibacterial Efficacy

In a study conducted on the antibacterial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and increased antibacterial activity.

Case Study 2: Anticancer Screening

A series of synthesized thiazole derivatives were screened for anticancer activity using the MTT assay against U-87 glioblastoma cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazole amines and α,β-unsaturated nitriles. For example, similar thiazole derivatives (e.g., 3-Allyl-2-(4'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole) have been synthesized using allyl bromide and substituted phenylimino precursors under reflux in ethanol, achieving yields of 87–95% . Key factors include solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalytic acid/base conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the E-isomer.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic signals:
  • Thiazole protons: δ 7.2–7.8 ppm (aromatic H).
  • Prop-2-enenitrile vinyl protons: δ 6.5–7.0 ppm (doublet, J = 12–16 Hz, confirming E-configuration) .
  • Methoxy group: δ ~3.8 ppm (singlet).
  • FT-IR : Key peaks include:
  • C≡N stretch: ~2220 cm⁻¹.
  • C=N (thiazole): ~1600 cm⁻¹.
  • N–H (amine): ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) can determine the E-configuration of the prop-2-enenitrile moiety and planarity of the thiazole ring. For example, similar compounds (e.g., (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) show dihedral angles of <10° between aromatic rings, confirming conjugation. Hydrogen bonding between the fluorine atom and neighboring NH groups can also be quantified (e.g., C–H···F interactions at 2.8–3.2 Å) .

Q. What computational methods (e.g., DFT) are suitable for studying electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient thiazole rings enhance electrophilic substitution).
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic (methoxy groups) and electrophilic (fluorophenyl) regions .
  • Non-covalent Interaction (NCI) Analysis : Visualize π-π stacking and van der Waals interactions in crystal packing .

Q. How can researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and use positive controls (e.g., ciprofloxacin).
  • SAR Analysis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare activity. For instance, thiazole derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity due to increased membrane permeability .

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